Triphenylolmethane triglycidyl ether

Description

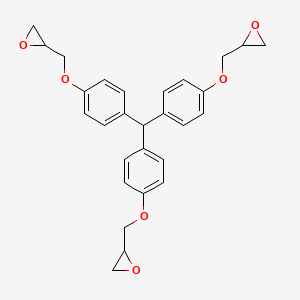

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is a complex organic compound with the molecular formula C28H28O6. It is known for its unique structure, which includes three oxirane (epoxide) groups attached to a central methanetriyl group, each linked to a benzene ring through a methanediyl bridge.

Properties

CAS No. |

43224-82-4 |

|---|---|

Molecular Formula |

C28H28O6 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |

InChI |

InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2 |

InChI Key |

IGZBSJAMZHNHKE-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |

Other CAS No. |

66072-38-6 43224-82-4 |

Synonyms |

triphenylolmethane triglycidyl ether |

Origin of Product |

United States |

Preparation Methods

Stepwise Glycidylation Mechanism

-

Epoxidation of Phenolic Groups :

Triphenylolmethane reacts with three equivalents of epichlorohydrin in the presence of a base (e.g., NaOH). Each phenolic -OH group undergoes epoxidation, forming a glycidyl ether linkage. The reaction is typically conducted at 50–80°C for 6–12 hours. -

Purification :

The crude product is washed with water to remove residual salts and unreacted epichlorohydrin. Solvent extraction or vacuum distillation yields TPMTGE with >95% purity.

Key Reaction Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Molar Ratio (Phenol:ECH) | 1:3–1:3.5 |

| Base Concentration | 20–30% NaOH |

| Reaction Time | 8–10 hours |

Industrial-Scale Production Techniques

Industrial synthesis of TPMTGE emphasizes cost efficiency and scalability. Patents from CVC Thermoset Specialties and Emerald Performance Materials describe continuous reactor systems that maintain precise stoichiometric control.

Continuous Flow Reactor Design

-

Reactor Type : Tubular reactors with inline mixing zones.

-

Advantages :

-

Post-Reaction Processing :

Analytical Characterization of TPMTGE

Quality control protocols for TPMTGE involve spectroscopic and chromatographic methods:

Spectroscopic Validation

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time | Purity (%) |

|---|---|---|---|

| C18 Reverse Phase | Acetonitrile:H₂O (70:30) | 8.2 min | 98.5 |

Applications Informing Synthetic Optimization

TPMTGE’s role in high-performance coatings and resins has driven refinements in its preparation:

Heat-Curable Epoxy Compositions

Dendrimer Synthesis

TPMTGE serves as a core for G0 aminopolyol dendrimers. Reacting TPMTGE with tris(hydroxymethyl)aminomethane (TRIS) in methanol at 55°C for 60 hours yields dendritic architectures with a monoisotopic mass of 823.41 Da.

Challenges and Mitigation Strategies

Epoxy Ring Hydrolysis

Byproduct Formation

Comparative Analysis of TPMTGE and Analogues

| Property | TPMTGE | Trimethylolpropane Triglycidyl Ether |

|---|---|---|

| Epoxy Equivalent Weight | 153–160 g/eq | 140–148 g/eq |

| Viscosity (25°C) | 12,000–15,000 cP | 200–400 cP |

| Thermal Stability | >250°C | >200°C |

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane undergoes various chemical reactions, including:

Oxidation: The oxirane rings can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the oxirane rings can produce alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.

Major Products Formed

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted ethers, amines, or thioethers

Scientific Research Applications

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a cross-linking agent in biomaterials.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance coatings, adhesives, and composites

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications in cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers .

Comparison with Similar Compounds

Similar Compounds

- Tris(4-hydroxyphenyl)methane

- Tris(4-aminophenyl)methane

- Tris(4-methoxyphenyl)methane

Uniqueness

2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is unique due to its three oxirane rings, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may only have hydroxyl, amino, or methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Triphenylolmethane triglycidyl ether (TTE)?

- Synthesis : While direct synthesis protocols for TTE are not explicitly detailed in the evidence, analogous triglycidyl ethers (e.g., trimethylolpropane triglycidyl ether) are typically synthesized via glycidylation of polyols using epichlorohydrin under alkaline conditions. Post-reaction purification involves neutralization and solvent removal .

- Characterization : Key techniques include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of glycidyl groups.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify epoxy ring vibrations (~910 cm⁻¹) .

- Epoxy value titration to quantify reactive sites .

- Gel Permeation Chromatography (GPC) for molecular weight distribution .

Q. How can researchers assess the compatibility of TTE with epoxy resin matrices?

- Methodology :

Blend Preparation : Mix TTE with base resins (e.g., bisphenol A, novolac epoxy) at varying ratios (5–20 wt%).

Curing Analysis : Use Differential Scanning Calorimetry (DSC) to study curing kinetics and glass transition temperature (). Lower shifts indicate flexibilization effects .

Mechanical Testing : Evaluate tensile elongation, impact resistance, and peel adhesion to confirm compatibility. For example, ERISYS®GE-36 (a related triglycidyl ether) increases tensile elongation by 30–50% in epoxy blends .

Q. What are the recommended handling and storage protocols for TTE in laboratory settings?

- Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with skin/eyes .

- Storage : Keep in tightly sealed containers at room temperature (15–25°C), away from moisture and incompatible substances (e.g., strong acids). Monitor for degradation via periodic viscosity checks .

Q. What role does TTE play in modifying epoxy resin formulations?

- Function : TTE acts as a trifunctional reactive diluent, reducing viscosity and enhancing flexibility. It improves surface wetting and adhesion in uncured resins.

- Performance Metrics :

- Increases tensile elongation and impact resistance by introducing flexible aliphatic chains .

- Enhances thermal shock resistance in coatings and adhesives .

Advanced Research Questions

Q. How can TTE be utilized to enhance the thermal stability of epoxy composites?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare weight loss profiles of TTE-modified vs. unmodified resins. Hyperbranched epoxy systems (e.g., HPITT) show 10–15% higher char residue at 700°C when modified with triglycidyl ethers .

- Dynamic Mechanical Analysis (DMA) : Evaluate storage modulus and tan δ peaks to assess crosslink density and stability under thermal stress .

Q. What mechanisms govern the copolymerization of TTE with cycloaliphatic epoxides?

- Experimental Design :

Copolymer Blends : Combine TTE with 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexanecarboxylate at varying ratios.

Kinetic Studies : Use FT-IR to track epoxy ring opening (disappearance of ~910 cm⁻¹ peak) and DSC to monitor exothermic curing .

Network Formation : Proposed interpenetrating networks (IPNs) improve toughness via synergistic crosslinking .

Q. How does TTE improve the performance of metal-organic framework (MOF) composites?

- Application : TTE serves as a crosslinker to immobilize MOFs (e.g., UiO-66, ZIF-8) on substrates like glass beads.

- Methodology :

Surface Functionalization : Treat MOF particles with TTE to introduce epoxy groups.

Breakthrough Testing : Use dynamic gas adsorption experiments (e.g., CO₂/N₂) to compare parent MOFs vs. TTE-MOF@GB composites. TTE enhances structural integrity, retaining >80% of the original BET surface area .

Q. What strategies optimize TTE’s flame-retardant efficacy in epoxy systems?

- Approach :

- Additive Synergy : Blend TTE with phosphorus/nitrogen agents (e.g., DOPO, piperazine) to form intumescent char layers.

- Testing Protocols :

- Limiting Oxygen Index (LOI) : Target LOI >30% for V-0 UL-94 rating.

- Cone Calorimetry : Measure peak heat release rate (pHRR) reduction; hyperbranched TTE systems reduce pHRR by 40–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.